molecular formula C13H11N3O4S B2955463 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034603-41-1

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

Cat. No.: B2955463
CAS No.: 2034603-41-1
M. Wt: 305.31
InChI Key: SRMFPBJLNDFSKY-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a complex organic compound that finds relevance in various scientific fields. Its molecular structure features a combination of thieno[3,2-d]pyrimidine and furan carboxamide groups, making it of particular interest for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the carboxamide moiety. Reaction conditions usually require controlled temperatures, specific solvents like DMF (dimethylformamide), and catalysts such as palladium complexes.

Industrial Production Methods

On an industrial scale, the synthesis may involve high-throughput techniques, including automated reactors and in-line monitoring systems to ensure the purity and yield of the compound. The use of green chemistry principles, such as solvent recycling and energy-efficient reactors, is also emphasized to minimize the environmental footprint.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide undergoes various reactions, including:

  • Oxidation: : Typically using agents like mCPBA (meta-chloroperoxybenzoic acid) to introduce oxygen functionalities.

  • Reduction: : Utilizing reagents such as lithium aluminium hydride to reduce carbonyl groups.

  • Substitution: : Commonly involves nucleophilic substitution reactions, especially on the pyrimidine ring.

Common Reagents and Conditions

Reagents such as hydrazine, sodium borohydride, and halogenated compounds are frequently used. Reaction conditions often include refluxing in polar solvents or maintaining low temperatures to prevent decomposition.

Major Products Formed

The reactions can yield a variety of products, including hydroxylated derivatives, deoxy compounds, and substituted thieno[3,2-d]pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide has wide-ranging applications in scientific research:

Chemistry

  • Organic Synthesis: : It is used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Its unique structure can act as a ligand in catalytic reactions.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit enzymes involved in various biological pathways.

  • Bioavailability Studies: : Used in studies to understand the absorption and distribution of drugs within the body.

Medicine

  • Drug Development: : Explored for its therapeutic potential in targeting specific diseases, including cancer and neurological disorders.

Industry

  • Material Science: : Applied in the development of new materials with specific properties, such as electronic conductivity or photochemical activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Different positioning of the carboxamide group.

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-sulfonamide: : Replacement of the carboxamide with a sulfonamide group.

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide: : Substitution of the furan group with a benzene ring.

Uniqueness

What makes N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide unique is its specific combination of the thieno[3,2-d]pyrimidine and furan carboxamide functionalities, offering distinct chemical reactivity and biological activity that are not present in closely related compounds. This uniqueness allows it to have a broader range of applications and potentially more potent biological effects.

By tackling each aspect of this fascinating compound, we can appreciate the myriad ways it contributes to scientific research and industrial applications. This blend of detailed chemical analysis and practical applications showcases why this compound is such a significant entity in the realm of chemistry and beyond.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-11(8-1-5-20-7-8)14-3-4-16-12(18)10-9(2-6-21-10)15-13(16)19/h1-2,5-7H,3-4H2,(H,14,17)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMFPBJLNDFSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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